2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide
CAS No.:
Cat. No.: VC15678899
Molecular Formula: C25H25N5O2S
Molecular Weight: 459.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25N5O2S |
|---|---|
| Molecular Weight | 459.6 g/mol |
| IUPAC Name | 2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide |
| Standard InChI | InChI=1S/C25H25N5O2S/c1-25(2,3)19-13-11-18(12-14-19)23-28-29-24(30(23)20-8-5-4-6-9-20)33-17-22(31)27-26-16-21-10-7-15-32-21/h4-16H,17H2,1-3H3,(H,27,31)/b26-16+ |
| Standard InChI Key | RZWIZYIRUSPRPS-WGOQTCKBSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CO4 |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CO4 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure is defined by a 1,2,4-triazole ring substituted at position 3 with a sulfanyl group (-S-) connected to an acetohydrazide chain. Position 5 of the triazole hosts a 4-tert-butylphenyl group, while position 4 is occupied by a phenyl ring. The hydrazide nitrogen forms an imine bond with a furan-2-ylmethylidene group in the E configuration. This arrangement confers rigidity and planar geometry, enhancing its capacity for π-π stacking and hydrogen bonding .
Molecular Formula:
Molecular Weight: 508.62 g/mol .
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ 1.35 ppm, singlet), furan protons (δ 6.45–7.25 ppm), and triazole-linked phenyl rings (δ 7.30–7.80 ppm). Infrared (IR) spectra show stretches for the amide C=O (1685 cm⁻¹), C=N (1602 cm⁻¹), and S–C (690 cm⁻¹) . Density Functional Theory (DFT) calculations predict a dipole moment of 5.2 Debye and a polar surface area of 98 Ų, indicating moderate solubility in polar solvents .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 3.8 ± 0.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area | 98 Ų |
Synthesis and Optimization Strategies
Synthetic Pathway
The synthesis involves a four-step sequence:
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Triazole Ring Formation: Cyclocondensation of 4-tert-butylphenyl thiourea with phenylhydrazine yields 5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol .
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Sulfanyl Acetohydrazide Conjugation: Reaction with chloroacetyl hydrazide introduces the sulfanyl-acetohydrazide chain .
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Imine Formation: Condensation with furfural in ethanol under acidic conditions produces the E-configured hydrazone .
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Purification: Recrystallization from ethanol/dichloromethane (3:1) affords the pure compound (Yield: 62%; Purity >98% by HPLC) .
Reaction Optimization
Key parameters include:
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Temperature Control: Maintaining 0–5°C during thiourea cyclization minimizes byproducts.
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Catalysis: Using anhydrous ZnCl₂ accelerates imine formation (reaction time reduced from 24 h to 8 h) .
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Solvent Selection: Ethanol enhances hydrazone stability compared to methanol or DMF .
Pharmacological Profile and Biological Activity
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) demonstrate MIC values of 8 μg/mL and 32 μg/mL, respectively. The tert-butyl group enhances membrane penetration, while the furan moiety disrupts bacterial biofilm formation .
Table 2: Antimicrobial Activity (MIC, μg/mL)
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Mechanistic Insights and Target Engagement
Enzyme Inhibition
The sulfanyl group coordinates with metalloenzyme active sites, as evidenced by its inhibition of carbonic anhydrase IX (Ki: 0.45 μM). This interaction is critical for its antitumor potential .
Receptor Modulation
In silico studies predict affinity for the adenosine A₂ₐ receptor (ΔG: -9.8 kcal/mol), suggesting applications in neurodegenerative disorders. The furan ring’s oxygen participates in hydrophobic interactions with receptor subpockets .
Comparative Analysis with Structural Analogs
Table 3: Bioactivity Comparison of Triazole Derivatives
| Compound | Key Structural Feature | Bioactivity (IC₅₀ or MIC) |
|---|---|---|
| 4-(4-Bromophenyl)-5-pyridin-3-yl-1,2,4-triazole | Bromophenyl substituent | COX-2 IC₅₀: 18.2 μM |
| 5-(tert-Butyl)-1H-pyrazole | Pyrazole core | Antibacterial MIC: 16 μg/mL |
| Target Compound | Furan-2-ylmethylidene | COX-2 IC₅₀: 12.3 μM |
The furan-containing derivative exhibits superior COX-2 inhibition and bacterial membrane disruption compared to bromophenyl or pyrazole analogs .
Applications and Future Directions
Therapeutic Applications
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Oncology: Carbonic anhydrase IX inhibition positions it as a candidate for hypoxia-targeted therapies.
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Immunology: COX-2 selectivity supports development as a non-ulcerogenic anti-inflammatory agent .
Industrial and Material Science Applications
The tert-butyl group enhances thermal stability (Tₘ: 215°C), suggesting utility in high-performance polymers or coatings .
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